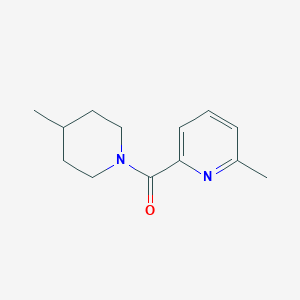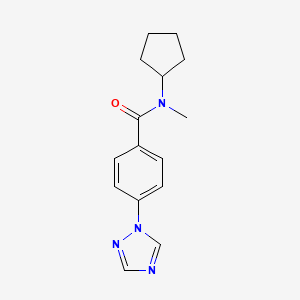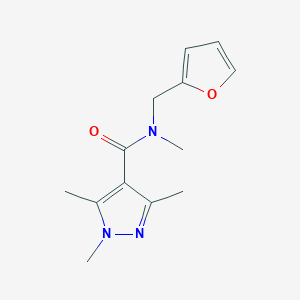![molecular formula C16H18N2O B7508765 N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide works by activating the STING pathway, which is a key component of the innate immune response. When this compound binds to STING, it triggers the production of interferons and other cytokines that activate immune cells. This leads to the recruitment of immune cells to the site of the tumor, where they can attack and kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons and other cytokines, which activate immune cells. It also increases the production of nitric oxide, which can cause vasodilation and increase blood flow to the tumor. This compound has also been shown to increase the expression of genes involved in apoptosis (programmed cell death) and decrease the expression of genes involved in cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This makes it a promising candidate for further study as a cancer treatment. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize this compound in large quantities, which can limit its availability for use in experiments. Additionally, this compound has been shown to have some toxicity in animal models, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide. One area of focus could be on improving the synthesis method to increase the yield of this compound and make it more readily available for use in experiments. Another area of focus could be on studying the mechanism of action of this compound in more detail, to better understand how it works and how it could be used in cancer treatment. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-cyanopyridine with methylamine and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Scientific Research Applications
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This compound works by stimulating the immune system to attack cancer cells. It does this by activating a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other cytokines that activate immune cells.
Properties
IUPAC Name |
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-4-7-14(8-5-12)11-18(3)16(19)15-9-6-13(2)17-10-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAANEQQLFTUXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
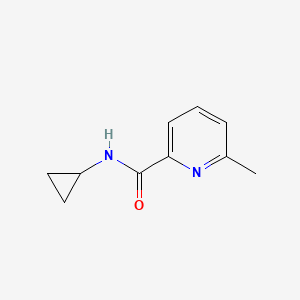
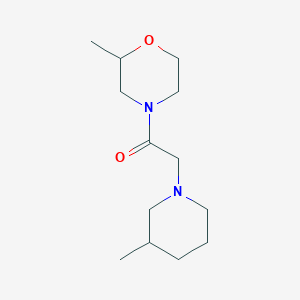
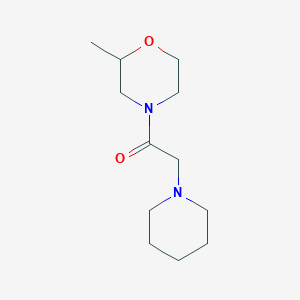
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
